4,5-Dimethylbenzene-1,3-diamine

説明

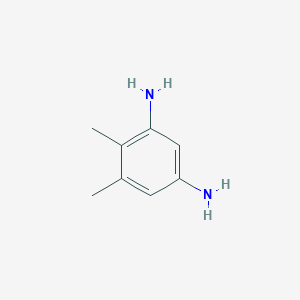

4,5-Dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and two methyl groups are substituted at the 4 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

4,5-Dimethylbenzene-1,3-diamine can be synthesized through several methods. One common method involves the nitration of 4,5-dimethyltoluene to form 4,5-dimethyl-1,3-dinitrobenzene, followed by reduction to yield the desired diamine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the hazardous chemicals involved in the synthesis.

化学反応の分析

Types of Reactions

4,5-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Tetrahydro derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

1. Antioxidant and Fluorescent Reagent

4,5-Dimethylbenzene-1,3-diamine has been utilized as a fluorescent reagent in the determination of various biological compounds. For instance, it has shown effectiveness in the fluorometric determination of vitamin C (ascorbic acid) and its derivatives. The reaction product exhibits fluorescence that can be measured quantitatively, making it a valuable tool in biochemical assays .

2. Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. Compounds derived from this base structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, modifications to the structure have led to enhanced potency against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive molecules. It has been employed in the synthesis of new derivatives that exhibit pharmacological activity, including anti-tubercular and anti-cancer properties. The ability to modify its structure allows for the development of targeted therapies .

Analytical Chemistry Applications

1. Chromatography and Spectroscopy

this compound is frequently used in high-performance liquid chromatography (HPLC) due to its ability to form stable complexes with metal ions and other analytes. Its derivatives are also utilized in spectroscopic methods for detecting and quantifying various substances in complex mixtures .

2. Colorimetric Reactions

The compound is involved in colorimetric assays where it reacts with specific analytes to produce colored products that can be quantified spectrophotometrically. This application is particularly useful in environmental monitoring and clinical diagnostics .

Material Science Applications

1. Polymer Chemistry

In polymer science, this compound is used as a curing agent for epoxy resins and as a hardener in the production of thermosetting plastics. Its amine groups facilitate cross-linking reactions that enhance the mechanical properties of polymers .

2. Dyes and Pigments

The compound is also employed in the synthesis of dyes and pigments due to its chromogenic properties. It can be used to produce colorants that are stable under various conditions, making them suitable for applications in textiles and coatings .

Case Studies

作用機序

The mechanism of action of 4,5-dimethylbenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects.

類似化合物との比較

Similar Compounds

4,5-Dimethylbenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.

4,5-Dimethylbenzene-1,4-diamine: Amino groups at the 1 and 4 positions.

4,5-Dimethylbenzene-2,3-diamine: Amino groups at the 2 and 3 positions.

Uniqueness

4,5-Dimethylbenzene-1,3-diamine is unique due to the specific positioning of the amino groups, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound in scientific research and industrial applications.

生物活性

4,5-Dimethylbenzene-1,3-diamine, also known as 4,5-dimethyl-1,2-phenylenediamine, is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups attached to a benzene ring that also contains two methyl groups at positions 4 and 5. Its molecular formula is C₈H₁₂N₂. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound has been explored through various chemical reactions. One notable method involves the reaction of 1,2-dimethylbenzene with nitrous acid followed by reduction processes. Additionally, it has been utilized in photoredox reactions to synthesize biologically active compounds such as quinoxalines .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, certain imidazole phenazine derivatives synthesized from this compound have shown promising results as potential inhibitors of the NS2B-NS3 protease in dengue virus . These derivatives demonstrated binding energies comparable to established inhibitors like quercetin.

Antitubercular Activity

A study evaluated the tuberculostatic activity of novel compounds derived from this compound. The results indicated that these compounds displayed considerable efficacy against Mycobacterium tuberculosis with yields ranging from 70% to 94% when reacted with thioamides .

DNA Interaction and Genotoxicity

Investigations into the genotoxic potential of related compounds suggest that some analogs may induce DNA damage in mammalian cells. For example, studies on similar diamines have reported unscheduled DNA synthesis and DNA strand breaks in various cell types . This raises concerns regarding the safety profile of these compounds in therapeutic applications.

Case Studies and Research Findings

特性

IUPAC Name |

4,5-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWLOYIXJMPLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395710 | |

| Record name | 4,5-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-98-9 | |

| Record name | 4,5-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。